molecular formula C19H16N2O3 B2774212 N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide CAS No. 851170-20-2

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide

Cat. No. B2774212
CAS RN: 851170-20-2
M. Wt: 320.348
InChI Key: WAOMQCAKKWRAFR-UHFFFAOYSA-N
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Description

“N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” is a compound that contains a quinoline nucleus . Quinoline is an aromatic nitrogen-containing heterocyclic compound that forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with N-(4-hydroxyphenyl)acetamide, 2-chloro-8-methylquinoline-3-carbaldehyde, potassium carbonate, and moist copper powder mixed in a round-bottom flask in DMF . The mixture is refluxed until N-(4-hydroxyphenyl)acetamide completely disappears on TLC analysis . After cooling to room temperature, the mixture is poured into crushed ice water . The precipitate is separated by suction filtration and washed with 5% aqueous NAOH . The product is a gray powder .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it contains a quinoline nucleus . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

Scientific Research Applications

Therapeutic Applications and Molecular Interactions

  • Antiviral and Antiapoptotic Effects : Novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy, showing significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting potential applications in treating viral diseases such as Japanese encephalitis (Ghosh et al., 2008).

  • Structural and Fluorescent Properties : Research on amide-containing isoquinoline derivatives has explored their structural aspects, showing that these compounds form gels and crystalline structures with specific mineral acids, and exhibit enhanced fluorescence emission under certain conditions, indicating applications in material science and as fluorescent markers (Karmakar et al., 2007).

  • Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity, with certain derivatives showing potency comparable or superior to known treatments, highlighting the potential for developing new anticancer agents (Al-Suwaidan et al., 2016).

  • Molecular Docking and Synthesis : Studies on quinazolinone analogs, including synthesis, molecular docking, and evaluation of biological potentials, suggest these compounds' utility in designing drugs with specific molecular targets, such as antimicrobial and anticancer therapies (Mehta et al., 2019).

Material Science and Chemical Synthesis

  • Host-Guest Complexes : Investigations into the crystal structures of quinoline-based compounds have revealed their ability to form host–guest complexes with enhanced fluorescent properties, which could be leveraged in sensor technologies and materials science (Karmakar et al., 2007).

  • Facile Synthesis Methods : Research on the synthesis of quinoline and acetamide derivatives provides insight into efficient methods for producing complex molecules, essential for pharmaceutical development and chemical research (King, 2007).

Future Directions

The future directions for “N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” could involve further exploration of its pharmacological activities . Given the wide range of biological and pharmacological activities of quinoline and its derivatives, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-4-3-5-14-10-15(11-22)19(21-18(12)14)24-17-8-6-16(7-9-17)20-13(2)23/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOMQCAKKWRAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)NC(=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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